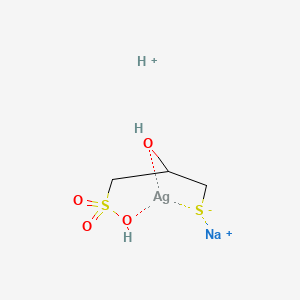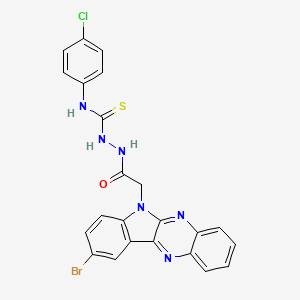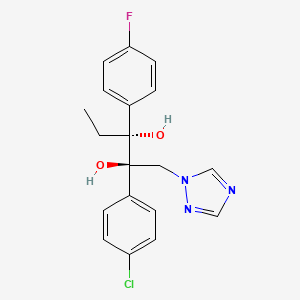
5'-Butanoyl-2',3'-dideoxyinosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Butanoyl-2’,3’-dideoxyinosine is a synthetic nucleoside analog derived from inosine It is structurally similar to didanosine, a well-known antiretroviral drug used in the treatment of HIV
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Butanoyl-2’,3’-dideoxyinosine typically involves multiple steps starting from inosine. The key steps include:
Protection of the hydroxyl groups: on the ribose ring to prevent unwanted reactions.
Selective removal of the 2’ and 3’ hydroxyl groups: to form the dideoxy structure.
Introduction of the butanoyl group: at the 5’ position through esterification.
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes, leveraging engineered enzymes to enhance yield and selectivity. Techniques such as bioretrosynthesis, which involves the use of engineered biocatalysts in multistep pathways, can be employed to optimize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Butanoyl-2’,3’-dideoxyinosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleobase or the ribose ring.
Reduction: Typically involves the reduction of any oxidized functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nucleobase or the ribose ring.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as ammonia or amines for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various modified nucleosides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
5’-Butanoyl-2’,3’-dideoxyinosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its antiviral properties, particularly against HIV, similar to didanosine.
Industry: Potential use in the development of new pharmaceuticals and biotechnological applications.
Wirkmechanismus
The mechanism of action of 5’-Butanoyl-2’,3’-dideoxyinosine involves its incorporation into viral DNA by reverse transcriptase, leading to chain termination. This prevents the completion of the viral DNA strand, thereby inhibiting viral replication . The compound is metabolized to its active form, which competes with natural nucleotides for incorporation into the DNA strand.
Vergleich Mit ähnlichen Verbindungen
Didanosine (2’,3’-dideoxyinosine): A well-known antiretroviral drug with a similar structure but without the butanoyl group.
Zidovudine (3’-azido-3’-deoxythymidine): Another nucleoside analog used in HIV treatment.
Stavudine (2’,3’-didehydro-3’-deoxythymidine): Similar mechanism of action but different structural modifications.
Uniqueness: 5’-Butanoyl-2’,3’-dideoxyinosine is unique due to the presence of the butanoyl group, which may confer different pharmacokinetic properties and potentially enhance its efficacy or reduce toxicity compared to other nucleoside analogs .
Eigenschaften
CAS-Nummer |
141363-96-4 |
|---|---|
Molekularformel |
C14H18N4O4 |
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl butanoate |
InChI |
InChI=1S/C14H18N4O4/c1-2-3-11(19)21-6-9-4-5-10(22-9)18-8-17-12-13(18)15-7-16-14(12)20/h7-10H,2-6H2,1H3,(H,15,16,20)/t9-,10+/m0/s1 |
InChI-Schlüssel |
GABXFXYBTIQILK-VHSXEESVSA-N |
Isomerische SMILES |
CCCC(=O)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C2N=CNC3=O |
Kanonische SMILES |
CCCC(=O)OCC1CCC(O1)N2C=NC3=C2N=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


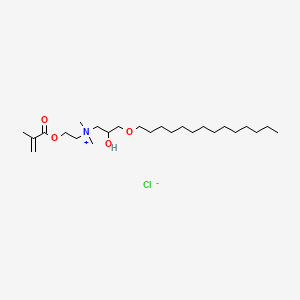

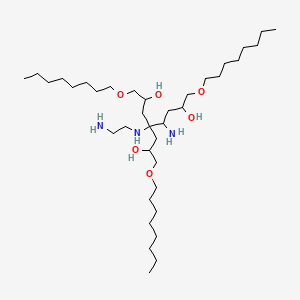
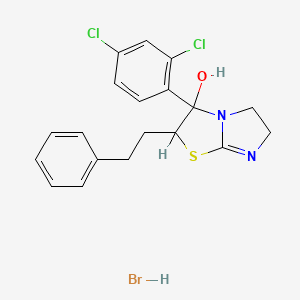
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)


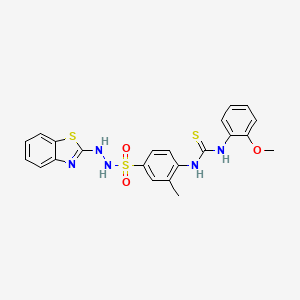
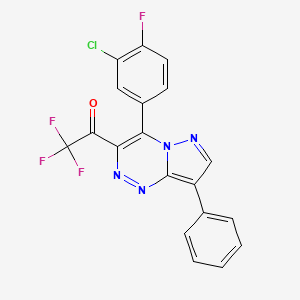
![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)
